3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one
Description
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-fluorophenyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c1-26-17-7-6-13(10-18(17)27-2)16(24)12-28-19-20(25)23(9-8-22-19)15-5-3-4-14(21)11-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDZUAVXHGIKJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazinone Core: This step involves the cyclization of appropriate precursors to form the pyrazinone ring.
Introduction of the 3,4-Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions.
Attachment of the 3-Fluorophenyl Group: This step may involve nucleophilic aromatic substitution or cross-coupling reactions.
Formation of the Thioether Linkage: This can be done through thiolation reactions using suitable thiolating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
Medicinal chemistry applications may include the investigation of this compound as a potential therapeutic agent, particularly for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industrial applications, this compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one is a synthetic organic compound classified under pyrazinones. Its structure features a pyrazinone core with significant substituents, including a 3,4-dimethoxyphenyl group and a 3-fluorophenyl group, linked by a thioether. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
- IUPAC Name : 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-fluorophenyl)pyrazin-2-one
- Molecular Formula : C20H17FN2O4S
- Molecular Weight : 396.42 g/mol
- CAS Number : 946369-58-0
The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes, receptors, or DNA. The specific mechanisms remain to be fully elucidated through biochemical studies. However, the presence of the fluorine atom and the methoxy groups may enhance its lipophilicity and modulate its interaction with biological targets.
Anticancer Activity
Research indicates that compounds related to the pyrazinone class exhibit notable anticancer properties. A study highlighted the synthesis and evaluation of similar compounds, demonstrating significant cellular uptake in breast cancer cell lines (e.g., MCF7, MDA-MB-468) . These findings suggest that the thioether linkage and substituent groups may play crucial roles in enhancing the anticancer activity of such compounds.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Pyrazinones are known for their ability to inhibit various enzymes involved in cancer progression and other diseases. Detailed kinetic studies are required to establish the specific enzymes targeted by this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-phenylpyrazin-2(1H)-one | Structure | Moderate anticancer activity |
| 3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one | Structure | High enzyme inhibition potential |
| 3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-chlorophenyl)pyrazin-2(1H)-one | Structure | Antimicrobial properties |
Case Studies and Research Findings
- Study on Cellular Uptake : A study demonstrated that related compounds showed higher cellular uptake ratios in breast cancer cell lines compared to non-cancerous cells. The tumor/muscle ratio was significantly improved in xenograft models .
- Enzyme Interaction Studies : Preliminary studies indicate that pyrazinones may act as inhibitors for certain kinases involved in cancer cell proliferation, although specific data on this compound is limited .
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions, focusing on the thioether linkage (δ ~2.8–3.2 ppm for SCH) and aromatic protons (e.g., 3-fluorophenyl at δ ~7.2–7.8 ppm) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions, as applied to analogous dimethoxyphenyl derivatives .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1680–1720 cm) and thioether (C-S, ~600–700 cm) functional groups .
Basic: How should researchers design in vitro assays to evaluate its potential anticancer activity?
Q. Methodological Answer :
- Cell Lines : Use cancer cell lines (e.g., MCF-7, HepG2) and normal cells (e.g., HEK293) for selectivity assessment, as done for pyrazinone-based antineoplastic agents .
- Dose-Response Curves : Treat cells with 0.1–100 µM concentrations for 48–72 hours. Measure viability via MTT or resazurin assays.
- Mechanistic Probes : Combine with apoptosis markers (e.g., Annexin V/PI staining) and cell cycle analysis (flow cytometry) to identify modes of action .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Q. Methodological Answer :
- Substituent Modifications : Systematically vary the 3-fluorophenyl and dimethoxyphenyl groups. For example:
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify key interactions with targets like kinase domains, as shown for related pyrazinone derivatives .
Advanced: How to resolve contradictions in reported pharmacological data (e.g., varying IC50_{50}50 values across studies)?
Q. Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Validate Target Engagement : Use orthogonal assays (e.g., Western blot for protein target inhibition) to confirm bioactivity .
- Meta-Analysis : Compare data across studies using normalized metrics (e.g., fold-change vs. control) and adjust for batch effects .
Basic: What are the recommended storage conditions to ensure compound stability?
Q. Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent light-induced degradation.
- Solubility : Lyophilize and store as a solid; reconstitute in DMSO (≤10 mM stock) to avoid hydrolysis.
- Stability Monitoring : Perform periodic HPLC checks (e.g., every 6 months) to detect degradation products .
Advanced: What strategies are effective for studying the compound’s mechanism of action in complex biological systems?
Q. Methodological Answer :
- Omics Approaches : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways in treated vs. untreated cells .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects, critical for optimizing selectivity .
- In Vivo Models : Validate findings in xenograft models, monitoring tumor volume and biomarker expression (e.g., Ki-67 for proliferation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
